Cas no 887578-67-8 (1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester)
![1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/887578-67-8x500.png)
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester
- 3-(3-Fluoro-benzylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- tert-butyl 3-[(3-fluorophenyl)methylamino]pyrrolidine-1-carboxylate
- DTXSID40698783
- tert-Butyl 3-((3-fluorobenzyl)amino)pyrrolidine-1-carboxylate
- AKOS017404752
- 3-(3-fluorobenzylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
- TERT-BUTYL 3-{[(3-FLUOROPHENYL)METHYL]AMINO}PYRROLIDINE-1-CARBOXYLATE
- 887578-67-8
-
- MDL: MFCD07785918
- インチ: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-14(11-19)18-10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3
- InChIKey: KXNBOTFAXPBDBA-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC(=CC=C2)F
計算された属性
- せいみつぶんしりょう: 294.17435614g/mol
- どういたいしつりょう: 294.17435614g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 41.6Ų
- ひょうめんでんか: 0
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559165-5g |
Tert-butyl 3-((3-fluorobenzyl)amino)pyrrolidine-1-carboxylate |
887578-67-8 | 98% | 5g |
¥29105.00 | 2024-04-26 |
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl esterに関する追加情報
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887578-67-8): A Comprehensive Overview
1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887578-67-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidinecarboxylic acid with a unique structural feature: a fluorinated phenyl group and a tert-butyl ester moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.
The fluorophenyl group in the compound is particularly noteworthy due to its influence on the molecule's electronic and steric properties. Fluorine, being the most electronegative element, can significantly alter the reactivity and stability of organic molecules. In the context of 1-Pyrrolidinecarboxylicacid, the presence of the fluorine atom on the phenyl ring can enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
The tert-butyl ester moiety in the compound serves as a protecting group for the carboxylic acid functional group. This protecting group is commonly used in synthetic organic chemistry to prevent unwanted reactions during multi-step synthesis processes. The tert-butyl ester can be selectively removed under mild conditions, allowing for further functionalization of the molecule. This feature is particularly useful in the synthesis of complex pharmaceutical intermediates.
Recent studies have explored the potential applications of 1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester in various therapeutic areas. One notable area of research is its use as a lead compound in the development of novel analgesics. The compound's ability to modulate pain pathways through interactions with specific receptors has been investigated in preclinical models. Preliminary results suggest that it may have potent analgesic properties with fewer side effects compared to existing pain medications.
In addition to its analgesic potential, 1-Pyrrolidinecarboxylicacid has also shown promise in neurodegenerative disease research. Studies have indicated that compounds with similar structural features can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that 1-Pyrrolidinecarboxylicacid could be a valuable starting point for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester involves several well-established chemical reactions. The key steps include the formation of the pyrrolidine ring through amination reactions, followed by the introduction of the fluorinated phenyl group and the tert-butyl ester moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to optimize the yield and purity of the final product.
From a pharmacokinetic perspective, 1-Pyrrolidinecarboxylicacid exhibits favorable properties that make it suitable for oral administration. Its lipophilicity allows for efficient absorption through biological membranes, while its metabolic stability ensures that it remains active in the body for an extended period. These characteristics are crucial for developing effective drug formulations with improved bioavailability and reduced dosing frequency.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Pyrrolidinecarboxylicacid in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. Further studies are needed to fully understand its pharmacological profile and potential therapeutic applications.
In conclusion, 1-Pyrrolidinecarboxylicacid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester (CAS No. 887578-67-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical benefits.
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